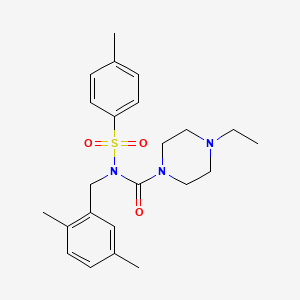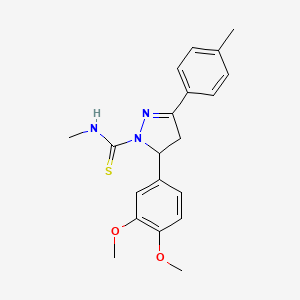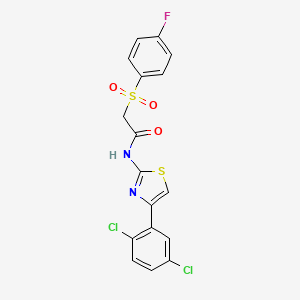
Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
The molecular structure of “3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester” can be analyzed using various spectroscopic techniques. For instance, IR spectrum and NMR spectrum can provide valuable information about the functional groups and the carbon and hydrogen atoms present in the molecule .Chemical Reactions Analysis
The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive . Magic blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions, and sacrificial triethylsilane accelerates the reaction .Applications De Recherche Scientifique
Novel Routes to Isoxazolols
Researchers have developed innovative methods to synthesize 5-substituted 3-isoxazolols, employing 3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester derivatives. A notable advancement involves converting carboxylic acid derivatives into acyl Meldrum's acids, leading to N, O-diBoc-protected beta-keto hydroxamic acids. These acids, upon specific treatments, cyclize to the corresponding 5-substituted 3-isoxazolols without forming undesired byproducts. This process underscores a novel and versatile approach in the synthesis of isoxazolols, emphasizing the compound's role in facilitating streamlined and efficient synthetic pathways (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Synthesis of Amino Acid Derivatives
Another realm of application includes the synthesis of non-proteinogenic amino acid methyl esters with acid-sensitive side chains. Utilizing a chiral glycine derivative, researchers have efficiently synthesized acid-sensitive and highly hindered α-amino-acid methyl esters. This methodology highlights the compound's utility in generating complex amino acid derivatives, offering potential in various biochemical and pharmaceutical contexts (CHIMIA, 1997).
Photodynamic Therapy and Imaging
3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester derivatives have also found applications in the development of near-infrared (NIR) photosensitizers for fluorescence imaging and photodynamic therapy (PDT) of cancer. These compounds, through their photophysical properties, enable the dual function of tumor visualization and targeted therapy, presenting a promising avenue for cancer treatment (Patel et al., 2016).
Catalytic Esterification
In organic synthesis, the compound's derivatives have been utilized in catalytic processes, such as the esterification of primary benzylic C-H bonds with carboxylic acids. This application demonstrates the compound's versatility in facilitating novel catalytic reactions, thereby broadening the scope of synthetic methodologies available for creating ester compounds (Lu, Zhu, Sun, & Shen, 2017).
Orientations Futures
In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Propriétés
IUPAC Name |
methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQGBGGDREVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2564692.png)
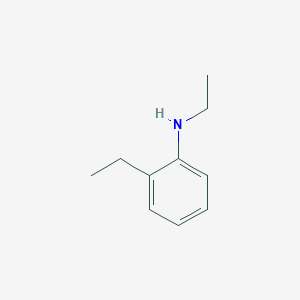
![N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2564695.png)
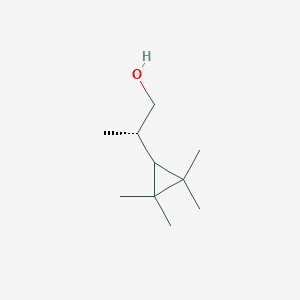
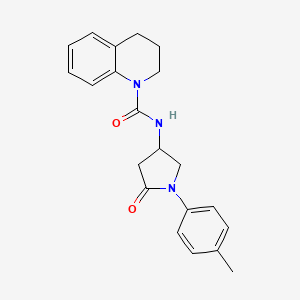
![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2564703.png)
![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)
methanone](/img/structure/B2564707.png)
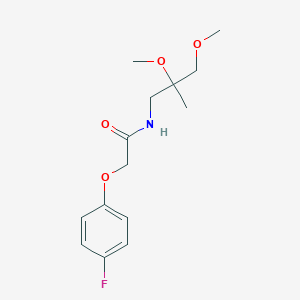
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine](/img/structure/B2564709.png)
